N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide typically involves the formation of the piperidine ring followed by its functionalization. One common method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, which yields various cyclic amines in good to excellent yields . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method can be scaled up smoothly, showcasing its utility in industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as iodine(III) oxidizing agents.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine(III) oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-heterocycles with an aromatic substituent, while reduction can produce various piperidine derivatives .
Scientific Research Applications
N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can inhibit enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific biological target and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Piperidin-3-yl)-1-benzofuran-2-carboxamide include other piperidine derivatives such as:
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine alkaloid with anti-inflammatory and anticancer activities.
Uniqueness
This compound is unique due to its specific structure, which combines the piperidine ring with a benzofuran moiety. This unique structure may confer distinct biological activities and pharmacological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-piperidin-3-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C14H16N2O2/c17-14(16-11-5-3-7-15-9-11)13-8-10-4-1-2-6-12(10)18-13/h1-2,4,6,8,11,15H,3,5,7,9H2,(H,16,17) |
InChI Key |
GPTIFNWADGFGIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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